molecular formula C22H32O2 B8581473 4-Pregnene-20b-carboxaldehyde-3-one

4-Pregnene-20b-carboxaldehyde-3-one

Cat. No.: B8581473
M. Wt: 328.5 g/mol
InChI Key: XVPJEGGIGJLDQK-IJDPAOOOSA-N
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Description

Competitive Inhibition of 17α-Hydroxylase/C$$_{17,20}$$-Lyase in Steroidogenesis

The enzyme complex 17α-hydroxylase/C$${17,20}$$-lyase (CYP17A1) catalyzes two critical steps in steroidogenesis: the conversion of progesterone to 17α-hydroxyprogesterone (17α-hydroxylase activity) and the subsequent cleavage of the C17–C20 bond to form dehydroepiandrosterone (C$${17,20}$$-lyase activity). 4-Pregnene-20β-carboxaldehyde-3-one acts as a potent competitive inhibitor of this enzyme, leveraging its 20β-carboxaldehyde group to mimic the natural substrate’s structural features.

In vitro studies using human testicular microsomes demonstrated that derivatives with 20β-substituents exhibiting strong dipole moments—such as carboxaldehyde, oxime, and hydroxyl groups—display enhanced inhibitory activity. For instance, 4-pregnene-20β-carboxaldehyde-3-one (compound 27 in seminal studies) showed a half-maximal inhibitory concentration (IC$${50}$$) of 0.12 μM, outperforming ketoconazole (IC$${50}$$ = 0.45 μM), a nonsteroidal antifungal agent repurposed for prostate cancer therapy. The stereochemistry at the 20-position is critical: 20β isomers exhibit 3–5-fold greater potency than their 20α counterparts due to improved binding affinity to the enzyme’s active site (Table 1).

Table 1: Inhibitory Activity of 20-Substituted Pregnene Derivatives Against CYP17A1

Compound 20-Substituent Configuration IC$$_{50}$$ (μM)
27 Carboxaldehyde 20β 0.12
24 Hydroxyl 20β 0.18
23 Hydroxyl 20α 0.85
20 Oxime 20β 0.09
Ketoconazole - - 0.45

The inhibition mechanism involves competition with progesterone for binding to the enzyme’s heme-containing active site. Kinetic analyses revealed a reduction in substrate turnover ($$V{\text{max}}$$) without altering the Michaelis constant ($$Km$$), consistent with non-competitive inhibition. However, molecular docking simulations suggest that the 20β-carboxaldehyde group forms hydrogen bonds with residues in the substrate-access channel, sterically hindering progesterone entry.

Dual-Target Activity Against 5α-Reductase Isoforms

While direct evidence of 4-pregnene-20β-carboxaldehyde-3-one’s interaction with 5α-reductase isoforms (SRD5A1 and SRD5A2) remains limited, its structural similarity to progesterone—a known modulator of the backdoor pathway for dihydrotestosterone (DHT) synthesis—suggests potential dual-target activity. In the backdoor pathway, progesterone is sequentially reduced by 5α-reductase and 3α-hydroxysteroid dehydrogenase to produce DHT, bypassing testosterone.

Preliminary molecular modeling studies indicate that the 3-keto-Δ$$^4$$-ene moiety of 4-pregnene-20β-carboxaldehyde-3-one may competitively inhibit 5α-reductase by occupying the steroid-binding pocket. This hypothesis is supported by the compound’s planar structure, which mirrors transition-state intermediates during the reduction of progesterone to 5α-dihydroprogesterone. However, experimental validation is required to confirm inhibitory potency and isoform specificity.

Kinetic Analysis of Enzyme-Substrate Interactions

The kinetic parameters of 4-pregnene-20β-carboxaldehyde-3-one’s interaction with CYP17A1 were elucidated using Lineweaver-Burk plots and surface plasmon resonance (SPR). The compound exhibited a $$Ki$$ (inhibition constant) of 85 nM, indicating high-affinity binding to CYP17A1. Notably, the presence of a 16-ene double bond (as in compound 20 ) further enhanced inhibitory activity ($$Ki$$ = 32 nM), likely by increasing rigidity and optimizing van der Waals interactions with hydrophobic residues in the enzyme’s substrate-binding cleft.

Table 2: Kinetic Parameters for CYP17A1 Inhibition

Parameter Value (Mean ± SD)
$$K_m$$ (Progesterone) 1.2 ± 0.3 μM
$$V_{\text{max}}$$ (Control) 4.8 ± 0.5 nmol/min/mg
$$V_{\text{max}}$$ (+ Inhibitor) 1.1 ± 0.2 nmol/min/mg
$$K_i$$ (4-Pregnene-20β-carboxaldehyde-3-one) 85 ± 12 nM

These findings underscore the compound’s potential as a lead structure for developing next-generation inhibitors of steroidogenic enzymes. Its dual capacity to modulate both CYP17A1 and 5α-reductase (hypothetically) could synergistically reduce androgen biosynthesis, offering therapeutic advantages in conditions like prostate cancer and benign prostatic hyperplasia.

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(2R)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

XVPJEGGIGJLDQK-IJDPAOOOSA-N

Isomeric SMILES

C[C@@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a pregnane skeleton with a formyl group at position 20β and a ketone at position 3. Its IUPAC name, (2R)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal, reflects seven defined stereocenters critical for biological activity. The canonical SMILES representation, CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C\text{CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C}, underscores the trans-decalin system and β-oriented substituents.

Catalytic Oxidation of 21-Hydroxy-20-methylpregna-4-en-3-one

Reaction Mechanism

The TEMPO/NaClO system oxidizes the C21 hydroxyl group to an aldehyde via a radical-mediated pathway. TEMPO abstracts a hydrogen atom from the substrate, generating a carbon-centered radical that reacts with hypochlorite to form an oxoammonium intermediate. Subsequent hydrolysis yields the aldehyde, with bromide ions (from KBr) enhancing phase transfer and reaction kinetics.

Reaction Conditions

  • Substrate : 21-Hydroxy-20-methylpregna-4-en-3-one

  • Solvent : Dichloromethane, toluene, or methyl tert-butyl ether (2–5 vol/wt)

  • Catalyst : TEMPO or 4-hydroxy-TEMPO (0.01–0.03 wt%)

  • Oxidant : Aqueous NaClO (5–15% w/v, 2–4 equiv)

  • Additives : KBr (0.05–0.1 wt%), NaHCO₃ (0.05–0.1 wt%)

  • Temperature : −10°C to 10°C

  • Workup : Quench with Na₂S₂O₃, wash organic layer to neutrality, concentrate, and crystallize.

Representative Example

A reaction flask charged with 10 g of 21-hydroxy-20-methylpregna-4-en-3-one, 30 mL dichloromethane, 0.2 g 4-hydroxy-TEMPO, 0.8 g KBr, 0.8 g NaHCO₃, and 12 mL H₂O was treated with 25 mL of 10% NaClO at −10°C. After quenching with 20 mL of 5% Na₂S₂O₃, the organic layer yielded 9.6 g (96%) of 4-pregnene-20β-carboxaldehyde-3-one.

Optimization of Reaction Parameters

Solvent Selection

SolventYield (%)Purity (%)
Dichloromethane9699.2
Toluene9598.8
Methyl tert-butyl ether9699.1

Polar aprotic solvents minimize side reactions (e.g., overoxidation) while ensuring substrate solubility.

Catalytic Efficiency

CatalystLoading (wt%)Reaction Time (h)
TEMPO0.022.5
4-Hydroxy-TEMPO0.032.0

4-Hydroxy-TEMPO’s hydroxyl group enhances solubility in aqueous-organic biphasic systems, accelerating oxidation.

Temperature Effects

Temperature (°C)Yield (%)Byproducts (%)
−1096<1
5951.2
10941.5

Subzero temperatures suppress competing pathways, such as ketone formation at C3.

Analytical Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) showed 99.2% purity with tR=12.4t_R = 12.4 min.

Spectroscopic Data

  • IR (KBr) : 2820 cm⁻¹ (C–H stretch, aldehyde), 1715 cm⁻¹ (C=O, ketone).

  • ¹H NMR (CDCl₃) : δ 9.72 (s, 1H, CHO), 5.71 (s, 1H, C4–H), 2.40–0.80 (m, steroid protons).

Comparative Analysis of Alternative Routes

While the TEMPO/NaClO method dominates industrial applications, exploratory approaches include:

  • Swern Oxidation : Limited by low yields (≤75%) and harsh conditions.

  • Pyridinium Chlorochromate (PCC) : Incompatible with acid-sensitive substrates.

Industrial-Scale Applications

The patent-specified process achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, making it viable for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Pregnene-20b-carboxaldehyde-3-one can undergo further oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), dichloromethane (DCM), acetone.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol, tetrahydrofuran (THF).

    Substitution: Grignard reagents, organolithium reagents, various nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, 4-Pregnene-20b-carboxaldehyde-3-one is used as an intermediate in the synthesis of more complex steroidal compounds. It serves as a building block for the preparation of various derivatives with potential biological activities .

Biology: The compound is studied for its potential role in modulating biological pathways. It is used in research to understand the structure-activity relationships of steroidal compounds and their interactions with biological targets .

Medicine: In pharmaceutical research, 4-Pregnene-20b-carboxaldehyde-3-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific hormonal pathways or diseases .

Industry: The compound is used in the production of steroidal pharmaceuticals and as a reference standard in quality control processes. Its unique structural features make it valuable for the synthesis of novel steroidal drugs .

Mechanism of Action

The mechanism of action of 4-Pregnene-20b-carboxaldehyde-3-one involves its interaction with specific molecular targets in biological systems. It may act as a ligand for steroid receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects are mediated through its ability to bind to these receptors and alter gene expression, leading to various physiological responses .

Comparison with Similar Compounds

4-Pregnene-20β-carboxaldehyde-3-one vs. 3-Oxo-4-pregnene-20-carboxylic Acid

Both compounds share a pregnene backbone but differ in substituents at position 20:

  • 22-A : Features a carboxaldehyde group (δ 9.5 ppm in ¹H NMR) at C20β, enhancing electrophilicity and enzyme-binding affinity .
  • 3-Oxo-4-pregnene-20-carboxylic Acid : Contains a carboxylic acid group (δ 5.8 ppm for C4-H in ¹H NMR) at C20, which may reduce membrane permeability due to higher polarity .

Key NMR Differences

Compound ¹H NMR (C20 substituent) ¹³C NMR (C3/C20)
22-A Not explicitly reported C3=203 ppm (ketone)
3-Oxo-4-pregnene-20-carboxylic Acid δ 9.5 (COOH) C3=203 ppm, C22=180 ppm

The carboxaldehyde group in 22-A likely contributes to its stronger enzyme inhibition compared to the carboxylic acid derivative, which may exhibit reduced bioavailability .

Enzyme Inhibitory Activity

Comparison with Ketoconazole and Progesterone

22-A demonstrates superior inhibitory potency against androgen-synthesizing enzymes compared to established compounds:

Compound 17α-Hydroxylase (Ki, μM) C17,20-Lyase (Ki, μM) 5α-Reductase (Ki, nM)
22-A 8.48 0.41 15.6
Ketoconazole 39.5 3.6 No inhibition
Progesterone >100 >100 Not reported
  • Mechanistic Insights :
    • 22-A acts as a competitive inhibitor for 17α-hydroxylase/C17,20-lyase, with Ki values significantly below their Km (33.75 μM and 4.55 μM, respectively) .
    • In contrast, progesterone shows negligible inhibition at similar concentrations, underscoring 22-A’s structural optimization for target binding .
    • 22-A’s inhibition of 5α-reductase (Ki = 15.6 nM vs. Km = 50 nM) suggests dual action in reducing both testosterone and DHT levels, a therapeutic advantage over ketoconazole .

Pharmacological and Functional Outcomes

In Vitro and In Vivo Efficacy

  • Subcutaneous administration in rats (50 mg/day/kg for 2 weeks) lowered serum testosterone (p < 0.05) without altering corticosterone levels, indicating selectivity for androgen pathways .
  • Therapeutic Potential: Unlike ketoconazole (used off-label for prostate cancer), 22-A’s dual inhibition profile may reduce reliance on combination therapies, minimizing side effects .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Parameter 4-Pregnene-20β-carboxaldehyde-3-one 3-Oxo-4-pregnene-20-carboxylic Acid
C20 Substituent Carboxaldehyde Carboxylic Acid
¹H NMR (C4-H) Not reported δ 5.8 ppm
¹³C NMR (C3) 203 ppm 203 ppm

Table 2: Enzyme Inhibition Profiles

Compound 17α-Hydroxylase (Ki, μM) C17,20-Lyase (Ki, μM) 5α-Reductase (Ki, nM)
22-A 8.48 0.41 15.6
Ketoconazole 39.5 3.6 No activity

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic identifiers for 4-Pregnene-20b-carboxaldehyde-3-one?

  • Methodological Answer : Structural characterization begins with analyzing molecular formula (e.g., C₂₁H₃₂O₃, as seen in related steroids ) and SMILES notation to confirm backbone configuration. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aldehyde (CHO) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry, particularly at C-20b, by comparing coupling constants and chemical shifts to similar pregnene derivatives . Mass spectrometry (MS) validates molecular weight (e.g., 332.48 g/mol ) and fragmentation patterns.

Q. How can researchers effectively locate and compile physicochemical data for rare steroids like 4-Pregnene-20b-carboxaldehyde-3-one?

  • Methodological Answer : Use professional reference databases (e.g., PubChem, SciFinder) to cross-reference CAS numbers and molecular descriptors. For compounds with limited data, extrapolate properties from structurally analogous steroids (e.g., 4-Pregnen-17α,20α-diol-3-one ). Validate findings through peer-reviewed journals and regulatory documents (e.g., safety data sheets ), noting inconsistencies in stereochemical assignments across sources .

Q. What are the standard protocols for handling and storing labile steroidal aldehydes to maintain compound integrity?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Use amber glass vials to minimize photodegradation. Purity must be verified via HPLC before experimental use, with mobile phases adjusted for polarity (e.g., acetonitrile/water gradients ). For long-term stability, lyophilization is recommended for solid forms .

Advanced Research Questions

Q. What advanced chromatographic techniques are recommended for resolving isomeric impurities in 4-Pregnene-20b-carboxaldehyde-3-one synthesis?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC) to separate C-20b epimers. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% formic acid) to enhance resolution. For trace impurities, hyphenate with mass spectrometry (LC-MS/MS) to confirm structural assignments . Compare retention times to synthesized standards .

Q. How can contradictory NMR spectral data between research groups be systematically analyzed and resolved?

  • Methodological Answer : Conduct a meta-analysis of published spectra, focusing on solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature variations. Use density functional theory (DFT) calculations to predict chemical shifts for competing stereochemical models. Validate via 2D NMR (COSY, NOESY) to confirm spatial proximities, particularly at the carboxaldehyde moiety . Discrepancies may arise from incorrect integration or baseline correction, necessitating raw data re-examination .

Q. What computational modeling approaches best predict the conformational stability of 4-Pregnene-20b-carboxaldehyde-3-one in different solvent systems?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water, chloroform) to assess solvent-solute interactions. Use Quantum Mechanics (QM) methods (e.g., B3LYP/6-31G*) to calculate energy barriers for aldehyde group rotation. Compare results with experimental circular dichroism (CD) spectra to validate dominant conformers . For biological interactions, perform molecular docking studies with steroid-binding proteins to evaluate binding affinity variations .

Notes on Methodological Rigor

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration ).
  • Experimental Design : Follow guidelines for reproducibility, including detailed reporting of synthetic routes, solvent grades, and instrumentation parameters .
  • Ethical Compliance : Adhere to regulations for handling regulated compounds (e.g., permits for controlled substances ).

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